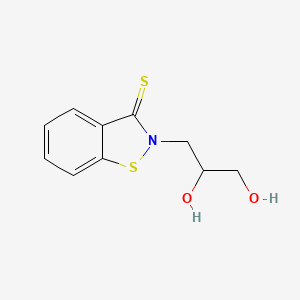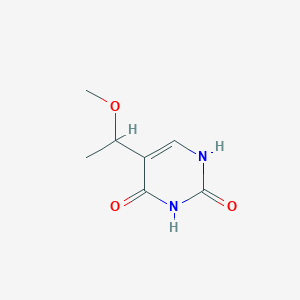
Bis(tert-butylperoxy)(diethyl)germane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(tert-butylperoxy)(diethyl)germane is an organic peroxide compound that contains germanium Organic peroxides are known for their ability to initiate polymerization reactions and are widely used in the plastic and rubber industries
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(tert-butylperoxy)(diethyl)germane typically involves the reaction of diethylgermane with tert-butyl hydroperoxide. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The reaction can be represented as follows:
Diethylgermane+2tert-Butyl hydroperoxide→this compound+2Water
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of temperature and pressure. The use of catalysts may also be employed to enhance the reaction rate and yield. Safety measures are crucial due to the reactive nature of organic peroxides.
Chemical Reactions Analysis
Types of Reactions
Bis(tert-butylperoxy)(diethyl)germane undergoes various types of chemical reactions, including:
Oxidation: The peroxide bond can be cleaved to form radicals, which can further react with other molecules.
Reduction: The compound can be reduced to form diethylgermane and tert-butyl alcohol.
Substitution: The peroxide groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and other peroxides.
Reduction: Reducing agents such as hydrogen or metal hydrides can be used.
Substitution: Various nucleophiles can be employed to substitute the peroxide groups.
Major Products
Oxidation: Formation of radicals and subsequent polymerization products.
Reduction: Diethylgermane and tert-butyl alcohol.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
Bis(tert-butylperoxy)(diethyl)germane has several applications in scientific research:
Chemistry: Used as an initiator for polymerization reactions, particularly in the synthesis of plastics and rubbers.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to generate radicals.
Industry: Employed in the production of high-performance materials and as a cross-linking agent in polymer chemistry.
Mechanism of Action
The mechanism of action of Bis(tert-butylperoxy)(diethyl)germane involves the cleavage of the peroxide bond to form radicals. These radicals can initiate polymerization reactions by reacting with monomers to form long polymer chains. The molecular targets include unsaturated compounds and other reactive species that can participate in radical reactions.
Comparison with Similar Compounds
Similar Compounds
- Bis(tert-butylperoxy)isopropylbenzene
- Di-tert-butyl peroxide
- Tert-butyl hydroperoxide
Comparison
Bis(tert-butylperoxy)(diethyl)germane is unique due to the presence of germanium, which imparts different chemical properties compared to other organic peroxides. The germanium atom can influence the stability and reactivity of the compound, making it suitable for specific applications where other peroxides may not be effective.
Properties
CAS No. |
62277-75-2 |
|---|---|
Molecular Formula |
C12H28GeO4 |
Molecular Weight |
308.98 g/mol |
IUPAC Name |
bis(tert-butylperoxy)-diethylgermane |
InChI |
InChI=1S/C12H28GeO4/c1-9-13(10-2,16-14-11(3,4)5)17-15-12(6,7)8/h9-10H2,1-8H3 |
InChI Key |
CEHAOKHZIGVWFE-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge](CC)(OOC(C)(C)C)OOC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Trimethyl{[2-(trimethylsilyl)cyclopropyl]methyl}silane](/img/structure/B14528018.png)
![2,2'-({4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14528022.png)


![2-Ethoxy-2H-2lambda~5~-naphtho[2,3-d][1,3,2]dioxaphosphol-2-one](/img/structure/B14528056.png)




![N-{4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]benzene-1-sulfonyl}glycine](/img/structure/B14528076.png)


